3-(4-Ethoxyphenyl)-5-((4-methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone
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Overview
Description
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxy and methoxy phenyl groups, a sulfanylidene group, and an imidazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzaldehyde with 4-methoxybenzylidene in the presence of a base to form the intermediate compound. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as refluxing, use of inert organic solvents, and controlled temperature conditions are employed to ensure efficient production. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 in methanol or ethanol under mild conditions.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted phenyl derivatives .
Scientific Research Applications
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)benzaldehyde
- 2-(4-methoxyphenyl)ethyl isothiocyanate
- 2-methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, (5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its imidazolidinone core and the presence of both ethoxy and methoxy phenyl groups.
Properties
CAS No. |
62468-57-9 |
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Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-16-10-6-14(7-11-16)21-18(22)17(20-19(21)25)12-13-4-8-15(23-2)9-5-13/h4-12H,3H2,1-2H3,(H,20,25)/b17-12- |
InChI Key |
OEWNTZARNCDNEU-ATVHPVEESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/NC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S |
Origin of Product |
United States |
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